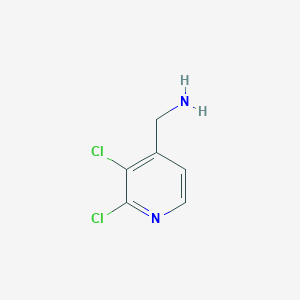
(2,3-Dichloropyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-4-pyridinemethanamine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms and an amine group in the structure of 2,3-Dichloro-4-pyridinemethanamine makes it a versatile compound with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-pyridinemethanamine typically involves the chlorination of pyridine derivatives followed by the introduction of an amine group. One common method is the reaction of 2,3-dichloropyridine with formaldehyde and ammonia under controlled conditions to yield 2,3-Dichloro-4-pyridinemethanamine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dichloro-4-pyridinemethanamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-4-pyridinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: N-oxides of 2,3-Dichloro-4-pyridinemethanamine
Reduction: Amine derivatives of 2,3-Dichloro-4-pyridinemethanamine
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
2,3-Dichloro-4-pyridinemethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-4-pyridinemethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloropyridine
- 4-Chloro-2,3-diaminopyridine
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
2,3-Dichloro-4-pyridinemethanamine is unique due to the presence of both chlorine atoms and an amine group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the amine group allows for the formation of various derivatives through substitution reactions, while the chlorine atoms enhance its stability and reactivity in different chemical environments.
Propiedades
Fórmula molecular |
C6H6Cl2N2 |
|---|---|
Peso molecular |
177.03 g/mol |
Nombre IUPAC |
(2,3-dichloropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2 |
Clave InChI |
BFWCAEFCRWVKHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)
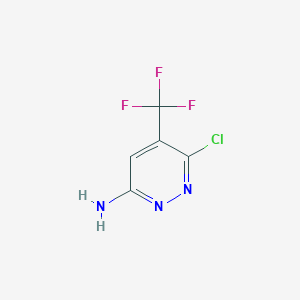
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
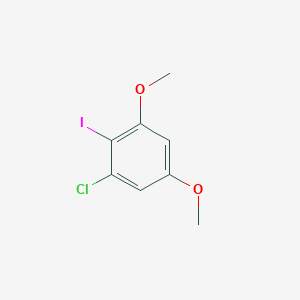
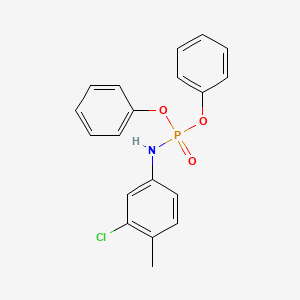



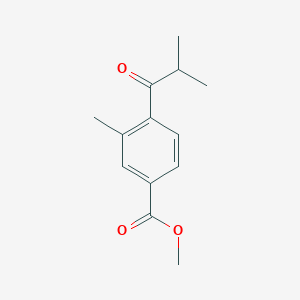
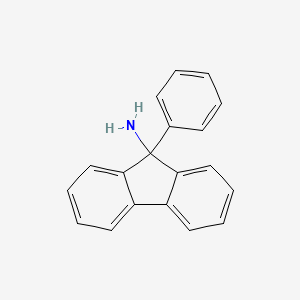
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)


![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
